![molecular formula C11H7F3N2O3 B6144114 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152569-51-1](/img/structure/B6144114.png)
4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the physical, chemical, and biological properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring substituted with a hydroxy group at the 4-position and a phenyl ring at the 1-position. The phenyl ring would further be substituted with a trifluoromethyl group .Chemical Reactions Analysis
Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations . The trifluoromethyl group is generally stable under both acidic and basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are stable compounds. The presence of the trifluoromethyl group could increase the lipophilicity and metabolic stability of the compound .科学研究应用
4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of drugs. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of environmental toxins on cells.
作用机制
Target of Action
Similar compounds have been found to target a disintegrin and metalloproteinase with thrombospondin motifs 5 , and the NF-κB signaling pathway . These targets play crucial roles in various biological processes, including inflammation, immunity, cell proliferation, and survival .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can strongly affect their biological activity . The compound may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-κb pathway , which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of related compounds, potentially affecting their bioavailability .
Result of Action
Similar compounds have shown potential as multi-target antidiabetic agents , indicating that they may have effects on glucose metabolism and insulin sensitivity.
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
实验室实验的优点和局限性
4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound has a wide range of applications, making it a versatile compound for use in scientific research. However, this compound also has some limitations. It is a relatively unstable compound, and it has a short shelf-life. Additionally, this compound is a toxic compound, and it should be handled with care.
未来方向
In the future, 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid could be used to further investigate the mechanisms of action of drugs and environmental toxins. Additionally, this compound could be used to study the effects of oxidative stress on cells, as well as to investigate the effects of environmental toxins on cells. Furthermore, this compound could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on gene expression. Finally, this compound could be used to investigate the effects of drugs on cell cycle progression and DNA repair.
合成方法
4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be synthesized through a two-step synthesis process. The first step involves the reaction of 4-chloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (4-CPP) with sodium hydroxide in ethanol. This produces this compound (this compound). The second step involves the reaction of this compound with hydrochloric acid and sodium chloride in ethanol. This produces 4-chloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (4-CPP).
属性
IUPAC Name |
4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOWWTXRZUIWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

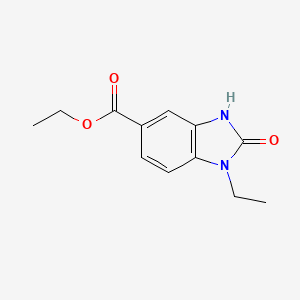
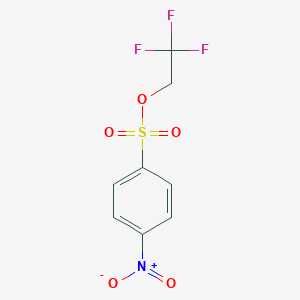
![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)
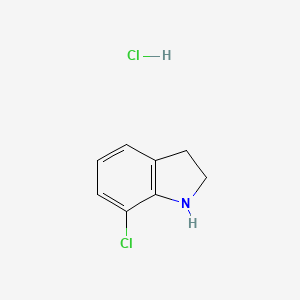
![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)
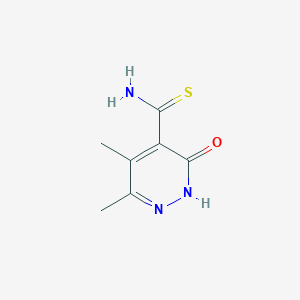
amine hydroiodide](/img/structure/B6144067.png)

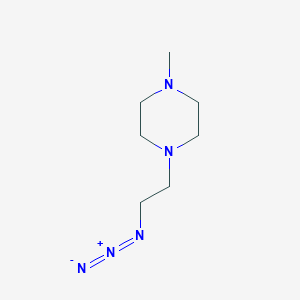
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
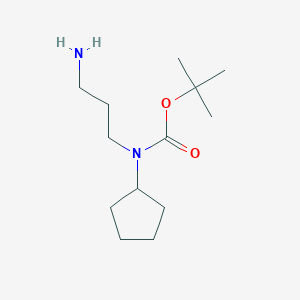
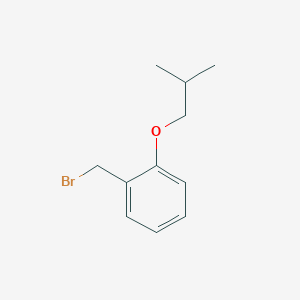
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
